molecular formula C14H21N3O4 B14854668 4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid

4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid

Cat. No.: B14854668
M. Wt: 295.33 g/mol
InChI Key: UBAKWXMQKOMPPX-UHFFFAOYSA-N
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Description

4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that features a nicotinic acid core with an amino group at the 4-position and a tert-butoxycarbonyl-protected amino propyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves multiple steps. One common approach starts with the nicotinic acid derivative, which undergoes a series of reactions to introduce the amino and tert-butoxycarbonyl-protected amino propyl groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide. The tert-butoxycarbonyl (Boc) protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, free amines, and other substituted nicotinic acid derivatives.

Scientific Research Applications

4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The amino and nicotinic acid groups can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)amino)butanoic acid
  • 2-(tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
  • 4-(tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

4-Amino-2-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core. This unique structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

4-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-4-5-10-11(12(18)19)9(15)6-8-16-10/h6,8H,4-5,7H2,1-3H3,(H2,15,16)(H,17,20)(H,18,19)

InChI Key

UBAKWXMQKOMPPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1C(=O)O)N

Origin of Product

United States

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